![molecular formula C12H11N5O3S B6427067 N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide CAS No. 2034367-94-5](/img/structure/B6427067.png)
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide
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Overview
Description
“N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H11N7O2 . It is a derivative of the triazolo[4,3-a]pyrazine class of compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolo[4,3-a]pyrazine core, which is a nitrogenous heterocyclic moiety . The average mass of the molecule is 321.293 Da, and the monoisotopic mass is 321.097412 Da .Scientific Research Applications
- Triazole derivatives have been investigated for their antibacterial properties. They can inhibit bacterial enzymes and receptors, making them potential candidates to combat multidrug-resistant pathogens .
- Their ability to bind to fungal enzymes and receptors makes them effective against fungal infections .
- Triazole derivatives have been explored for their antiviral potential. Researchers have synthesized and studied their efficacy against viral infections .
Antibacterial Agents
Antifungal Agents
Antiviral Activity
Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have shown significant antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it can be inferred that the compound may target bacterial cells.
Mode of Action
It’s known that similar compounds exhibit their antibacterial activity by interacting with bacterial cells
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their death .
Result of Action
Similar compounds have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it can be inferred that the compound may lead to the death of these bacterial cells.
properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S/c18-12-11-16-15-10(17(11)7-6-13-12)8-14-21(19,20)9-4-2-1-3-5-9/h1-7,14H,8H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQMVKLZCVUWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide |
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